Product packaging for 2,2'-Methylenebis[4,6-dicyclopentylphenol](Cat. No.:CAS No. 93803-62-4)

2,2'-Methylenebis[4,6-dicyclopentylphenol]

Cat. No.: B12662219
CAS No.: 93803-62-4
M. Wt: 472.7 g/mol
InChI Key: NINOVOIDPXKQRK-UHFFFAOYSA-N
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Description

2,2'-Methylenebis[4,6-dicyclopentylphenol] ( 93803-62-4) is an organic compound with the molecular formula C33H44O2 . It belongs to the class of sterically hindered bisphenol derivatives, where the methylene bridge links two phenolic rings, each substituted with bulky cyclopentyl groups at the 4 and 6 positions. This specific molecular architecture, characterized by high steric hindrance around the phenolic hydroxyl groups, is typically engineered for applications in material science and polymer chemistry. Researchers value this compound primarily for its potential as a high-performance antioxidant and stabilizer. The bulky cyclopentyl substituents enhance its compatibility with hydrophobic polymer matrices and contribute to its efficacy by mitigating the detrimental effects of thermal and oxidative degradation. Its primary research value lies in the development of advanced polymeric materials with extended service life and improved durability. Potential research applications include its use as an additive in the stabilization of polyolefins and other industrial polymers, and as a key synthetic intermediate or precursor for further chemical transformations. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H44O2 B12662219 2,2'-Methylenebis[4,6-dicyclopentylphenol] CAS No. 93803-62-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93803-62-4

Molecular Formula

C33H44O2

Molecular Weight

472.7 g/mol

IUPAC Name

2,4-dicyclopentyl-6-[(3,5-dicyclopentyl-2-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C33H44O2/c34-32-28(17-26(22-9-1-2-10-22)20-30(32)24-13-5-6-14-24)19-29-18-27(23-11-3-4-12-23)21-31(33(29)35)25-15-7-8-16-25/h17-18,20-25,34-35H,1-16,19H2

InChI Key

NINOVOIDPXKQRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=C(C(=C2)C3CCCC3)O)CC4=C(C(=CC(=C4)C5CCCC5)C6CCCC6)O

Origin of Product

United States

Contextualization Within Hindered Phenol Chemistry

2,2'-Methylenebis[4,6-dicyclopentylphenol] belongs to the class of compounds known as sterically hindered phenols. These molecules are characterized by a phenol (B47542) group with bulky alkyl groups positioned ortho to the hydroxyl (-OH) group. mdpi.com In this specific case, the hydroxyl groups are flanked by dicyclopentyl groups. This steric hindrance plays a crucial role in the compound's function as an antioxidant. The bulky substituents protect the hydroxyl group, enhancing its ability to donate a hydrogen atom to neutralize free radicals without being rapidly oxidized itself. mdpi.com

The fundamental structure is a bisphenol, meaning it consists of two phenol units linked by a methylene (B1212753) bridge (-CH2-). This dual-phenol structure allows the molecule to scavenge more than one free radical, contributing to its efficiency as a stabilizer.

Historical Development of Research on Methylenebisphenolic Structures

Research into methylenebisphenolic structures has been driven by the industrial need for effective antioxidants to prevent the degradation of polymeric materials. Early methods for producing 2,2'-methylenebis(4,6-dialkylphenols) involved the condensation of 2,4-dialkylphenols with formaldehyde (B43269) in an organic solvent. google.com However, these methods were often inefficient and produced significant amounts of wastewater. google.com

A notable advancement in the synthesis of these compounds was the use of acetals as condensing agents in the presence of an acid catalyst. google.com This method, which can be carried out as a batch or continuous process, offers a higher yield of up to 98% and eliminates the formation of wastewater, making it a more technologically simple and environmentally friendly approach. google.com The reaction is typically conducted at temperatures ranging from 30°C to 140°C. google.com Another patented method involves the reaction of a 4-hydrocarbyl-6-benzotriazolyl phenol (B47542) with formaldehyde and a dialkylamine, followed by the addition of an alkaline catalyst. kyoto-u.ac.jp

Theoretical Underpinnings of Structure Activity Relationships in Phenolic Antioxidants

The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus terminating the oxidative chain reaction. nih.gov The ease with which this hydrogen atom is donated is a key determinant of antioxidant efficacy.

Several structural features influence this process:

Steric Hindrance: The bulky dicyclopentyl groups at the ortho positions (positions 2 and 6) of the phenol (B47542) rings in 2,2'-Methylenebis[4,6-dicyclopentylphenol] provide steric hindrance. This "protects" the hydroxyl group, increasing its stability and preventing it from undergoing rapid, unwanted side reactions. mdpi.com

Electron-Donating Groups: The alkyl groups (in this case, dicyclopentyl) are electron-donating, which increases the electron density on the phenol ring and the hydroxyl group. This electronic effect facilitates the donation of the hydrogen atom to a free radical.

The antioxidant power of a phenolic compound is also related to the stability of the resulting phenoxyl radical. The steric hindrance provided by the dicyclopentyl groups helps to stabilize this radical, preventing it from initiating new oxidation chains.

Current Research Landscape and Future Directions for 2,2 Methylenebis 4,6 Dicyclopentylphenol

Established Synthetic Pathways for 2,2'-Methylenebis[4,6-dicyclopentylphenol]

The fundamental approach to synthesizing 2,2'-Methylenebis[4,6-dicyclopentylphenol] involves the electrophilic substitution of 4,6-dicyclopentylphenol with a source of a methylene (B1212753) bridge.

Acid-Catalyzed Condensation Reactions of Phenols with Formaldehyde (B43269) Equivalents

The most common method for the synthesis of 2,2'-methylenebisphenols is the acid-catalyzed condensation of two equivalents of a phenol (B47542) with one equivalent of formaldehyde or a formaldehyde equivalent. google.com In the case of 2,2'-Methylenebis[4,6-dicyclopentylphenol], the reaction proceeds between 4,6-dicyclopentylphenol and a methylene source.

Formaldehyde itself, often in the form of an aqueous solution (formalin), can be used. However, the presence of water can lead to the formation of by-products and complicate purification. google.com To circumvent these issues, formaldehyde equivalents such as paraformaldehyde or acetals (e.g., methylal, dimethylformal) are often preferred. google.com The use of acetals is particularly advantageous as it can lead to a cleaner reaction with higher yields and avoids the formation of wastewater. google.com The reaction mechanism involves the protonation of the formaldehyde equivalent by the acid catalyst, followed by electrophilic attack on the electron-rich aromatic ring of the phenol at the position ortho to the hydroxyl group. A second condensation with another phenol molecule then yields the final bisphenol product.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is crucial for the economic viability and sustainability of 2,2'-Methylenebis[4,6-dicyclopentylphenol] production. Several factors, including the choice of catalyst, solvent, temperature, and pressure, must be carefully controlled.

A variety of acid catalysts can be employed for the condensation reaction. The choice of catalyst can significantly impact the reaction rate, yield, and the formation of isomers and other by-products.

Mineral Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective catalysts for this transformation. google.com They are low-cost and highly active. However, their corrosive nature and the difficulty in their removal and neutralization from the reaction mixture can be significant drawbacks, leading to potential environmental concerns and product contamination. nih.gov

Organic Acids: Organic acids, including toluenesulfonic acid, can also be utilized. google.com While often less corrosive than mineral acids, they may require higher concentrations or temperatures to achieve comparable reaction rates.

Cation-Exchange Resins: Solid acid catalysts, such as sulfonated styrene-divinylbenzene cation-exchange resins, offer a greener alternative. google.com These catalysts are easily separated from the reaction mixture by filtration, can be regenerated and reused, and often lead to higher selectivity and easier product purification. Their use can simplify the downstream processing and reduce waste generation.

Table 1: Comparison of Catalyst Types in Bisphenol Synthesis

Catalyst Type Advantages Disadvantages
Mineral Acids High activity, low cost Corrosive, difficult to remove, potential for by-product formation
Organic Acids Less corrosive than mineral acids May require higher catalyst loading or temperature
Cation-Exchange Resins Easily separable and reusable, high selectivity, reduced waste Higher initial cost, potential for thermal degradation

The solvent plays a critical role in the synthesis of bisphenols, influencing reactant solubility, reaction rates, and product selectivity. For the condensation of phenols with formaldehyde, solvents such as heptane (B126788) or chlorobenzene (B131634) have been used, particularly in water-emulsion processes. google.com

However, there is a growing trend towards minimizing or eliminating the use of volatile organic solvents. In some processes, the formaldehyde equivalent, such as an acetal (B89532), can also act as the solvent, simplifying the reaction setup. google.com

Solvent-free, or "neat," reaction systems represent a significant advancement in green chemistry for bisphenol synthesis. nih.gov These reactions are typically carried out by heating a mixture of the phenol, the formaldehyde source, and a solid acid catalyst. nih.gov This approach reduces solvent-related costs, environmental impact, and safety hazards. For instance, a general procedure for the synthesis of bisphenols involves stirring a mixture of a phenol and an aldehyde with a silica-supported perchloric acid catalyst at an elevated temperature without any solvent. nih.gov

The polarity of the solvent can have a pronounced effect on the selectivity of chemical reactions. mdpi.com While non-polar solvents may favor higher reaction rates in some cases, polar solvents can enhance selectivity by differentially stabilizing transition states. mdpi.com

Temperature is a critical parameter that must be carefully controlled to ensure optimal yield and purity. The condensation reaction for producing methylenebis(dialkylphenols) is typically carried out in a temperature range of 30°C to 140°C. google.com

For industrial-scale production, maintaining a consistent temperature profile is essential. researchgate.net Higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable by-products and color bodies, which would necessitate more extensive purification steps. researchgate.net Conversely, lower temperatures may result in impractically slow reaction rates. Therefore, an optimal temperature must be determined that balances reaction speed with product quality.

The pressure at which the reaction is conducted is another important consideration, particularly for continuous processes where the removal of volatile by-products (such as water or alcohol from acetal hydrolysis) can drive the reaction to completion. Operating under reduced pressure can facilitate the removal of these by-products. researchgate.net However, for industrial applications, the cost and complexity of high-pressure or vacuum equipment must be weighed against the potential benefits in yield and purity.

Continuous Process Development for Bisphenol Synthesis

For large-scale industrial production, continuous processes are often favored over batch processes due to their potential for higher throughput, better product consistency, and improved heat management. chemanalyst.com The synthesis of bisphenols, including those with sterically hindering groups like 2,2'-Methylenebis[4,6-dicyclopentylphenol], is amenable to continuous manufacturing.

A continuous process could involve feeding the reactants (4,6-dicyclopentylphenol and a formaldehyde equivalent) and a catalyst into a reactor, such as a packed bed reactor containing a solid acid catalyst or a series of stirred-tank reactors. google.com The reaction mixture would flow through the reactor under optimized temperature and pressure conditions, and the product would be continuously withdrawn for purification. The use of acetals as formaldehyde equivalents is particularly suited for continuous processes as it avoids the formation of an aqueous phase, simplifying the separation and recycling of unreacted materials. google.com

Regioselectivity and Control of Isomer Formation in Methylenebisphenol Synthesis

The condensation reaction between a 2,4-disubstituted phenol and an aldehyde, typically formaldehyde, is the standard route to methylenebisphenols. However, this reaction can yield a mixture of isomers, primarily the 2,2'- and 4,4'-methylene-bridged products, along with higher oligomers. The bulky dicyclopentyl groups at the 4- and 6-positions of the phenol starting material profoundly influence the reaction's regioselectivity.

Preferential Formation of 2,2'- vs. 4,4'-Isomers

The formation of the desired 2,2'-isomer is a result of electrophilic aromatic substitution, where the formaldehyde (or its equivalent) reacts with the electron-rich phenol ring. The regiochemical outcome—whether the methylene bridge forms at the ortho (2-position) or para (4-position) relative to the hydroxyl group—is dictated by several factors:

Steric Hindrance: The dicyclopentyl group at the 4-position provides significant steric bulk, hindering the approach of the electrophile to the adjacent 5-position. Consequently, the reaction is sterically directed to the less encumbered ortho position (the 2-position), which is already activated by the hydroxyl group.

Catalyst Choice: The reaction is typically catalyzed by either an acid or a base. Acid catalysts, such as hydrochloric acid or sulfuric acid, protonate the formaldehyde, generating a highly reactive carbocation that attacks the phenol ring. In the synthesis of related 2,2'-methylenebis(dialkylphenols), acid catalysts have proven effective. google.com For instance, the condensation of 2,4-dialkylphenols with acetals in the presence of an acid catalyst is a method that can produce high yields of the 2,2'-isomer. google.com

Reaction Conditions: Temperature and solvent play a crucial role. Lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product, which is often the 2,2'-isomer due to the directing effect of the hydroxyl group. The choice of solvent can influence the solubility of reactants and the stability of reaction intermediates, thereby affecting the isomer ratio. For example, using water as a solvent with an acid catalyst and formaldehyde is a method employed for preparing similar structures like 2,2'-methylenebis(6-cyclohexyl-4-methylphenol). google.com

The combination of electronic activation at the ortho position by the hydroxyl group and the significant steric blocking of the para position by the dicyclopentyl substituent strongly favors the formation of the 2,2'-methylene bridge.

Strategies for Maximizing 2,2'-Methylenebis[4,6-dicyclopentylphenol] Isomer Purity

Achieving high purity of the 2,2'-isomer is essential for performance consistency. Several strategies can be employed to maximize its formation and isolation:

Optimized Reagent Stoichiometry: A precise molar ratio of the phenol to the formaldehyde source is critical. Using a slight excess of the phenol can help to minimize the formation of higher molecular weight oligomers. A patented method for analogous compounds suggests a mole ratio of 1 mole of 2,4-dialkylphenol to 1-10 moles of an acetal as the formaldehyde source. google.com

Controlled Addition of Reagents: Slow, controlled addition of the formaldehyde source to the phenol solution under well-defined temperature conditions can help to regulate the reaction rate and prevent localized overheating, which could lead to side reactions and the formation of the undesired 4,4'-isomer.

Purification Techniques: After the reaction, the product mixture requires purification. Recrystallization is a highly effective method for separating the 2,2'-isomer from the 4,4'-isomer and other impurities. The distinct crystalline structures and differential solubilities of the isomers in a given solvent system allow for efficient separation. A suitable solvent or solvent mixture is chosen in which the desired 2,2'-isomer has lower solubility at cooler temperatures, allowing it to crystallize out while impurities remain in the solution.

Factor Strategy for Maximizing 2,2'-Isomer Purity Rationale
Synthesis Use of acid catalysts; precise control of temperature.Acid catalysis directs the reaction, while temperature control enhances selectivity. google.comgoogle.com
Reagents Optimized phenol-to-formaldehyde ratio; use of acetals.Prevents oligomerization and can lead to cleaner reactions with high yields. google.com
Purification Recrystallization from a selected solvent system.Exploits differences in solubility and crystal packing between isomers for effective separation.

Advanced Derivatization Reactions for Research Applications

The phenolic hydroxyl groups of 2,2'-Methylenebis[4,6-dicyclopentylphenol] are key sites for chemical modification. Derivatization can alter the molecule's solubility, reactivity, and compatibility with other materials, opening avenues for new applications.

Strategies for Alkylation and Acylation of Phenolic Hydroxyl Groups

Alkylation and acylation transform the phenolic hydroxyls into ether and ester functionalities, respectively. These modifications can be used to fine-tune the molecule's properties.

Alkylation: This reaction typically involves deprotonating the phenolic hydroxyl groups with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., Williamson ether synthesis). google.com For sterically hindered phenols, strong bases like sodium hydride and polar aprotic solvents are often required to achieve complete conversion. The bulky dicyclopentyl groups flanking the hydroxyls necessitate more forcing reaction conditions.

Acylation: This involves reacting the phenol with an acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a base. For selective acylation of phenolic hydroxyls, specific methods have been developed. One approach uses vinyl carboxylates as acyl donors in the presence of rubidium fluoride (B91410). researchgate.net Another novel method involves the photoinduced reaction with aldehydes using iridium and nickel catalysts, which generates acyl radicals that couple with phenoxyl radicals. researchgate.netnih.gov A different strategy employs organic salts as acylating reagents, activated by diethylaminosulfur trifluoride (DAST). rsc.org

Reaction Typical Reagents Key Considerations
Alkylation Alkyl halide, strong base (e.g., NaH), polar aprotic solvent.Steric hindrance from dicyclopentyl groups may require elevated temperatures and longer reaction times. google.com
Acylation Acyl chloride, acid anhydride, base (e.g., pyridine).Selective and mild methods exist, such as photocatalysis with aldehydes or activation with DAST. nih.govrsc.org

Silylation Techniques for Analytical and Synthetic Modifications

Silylation involves the replacement of the acidic proton of the phenolic hydroxyl group with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. This is a crucial technique for both analytical and synthetic purposes.

Analytical Applications: Silylated derivatives are more volatile and thermally stable than the parent phenol. This makes them ideal for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), allowing for accurate quantification and identification.

Synthetic Applications: The silyl ether can serve as a protecting group for the hydroxyl functionality. It is stable under a variety of non-acidic, non-fluoride-containing reaction conditions, allowing chemical modifications to be performed on other parts of the molecule. The silyl group can be easily removed later using fluoride reagents or acidic hydrolysis.

Various silylating agents can be used, with hexamethyldisilazane (B44280) (HMDS) being a common choice. researchgate.net Efficient silylation of phenols can be achieved under mild, catalyst-free conditions using HMDS in nitromethane. rsc.org For sterically hindered phenols, more reactive silylating agents or the use of a catalyst may be necessary to drive the reaction to completion. nih.gov

Introduction of Functional Groups for Polymer Integration and Material Modification

To incorporate 2,2'-Methylenebis[4,6-dicyclopentylphenol] into polymer backbones or graft it onto material surfaces, it must first be functionalized with reactive groups. This enhances its utility as a comonomer or an additive that can be covalently bound, preventing it from leaching out of the final product.

Introducing Polymerizable Groups: The phenolic hydroxyls can be reacted to introduce polymerizable functionalities. For example, reaction with acryloyl chloride or methacryloyl chloride would yield an acrylic or methacrylic diester. This difunctional monomer could then be copolymerized with other acrylic monomers to integrate the bisphenol structure into a polymer chain, imparting antioxidant properties.

Creating Reactive Sites for Grafting: The aromatic rings can be functionalized through electrophilic substitution reactions, such as nitration followed by reduction to an amine, or through acylation. These introduced groups can then be used for subsequent covalent attachment to a polymer or surface. nih.gov For example, an introduced amino group could react with an epoxy-functionalized polymer. nih.gov This approach creates a durable material where the antioxidant is permanently fixed. vinatiorganics.com

These modifications allow the bisphenol to be integrated into materials like polyolefins, polyurethanes, and epoxy resins, providing long-term thermal and oxidative stability. acs.org

Elucidation of Radical Scavenging Mechanisms in Polymeric Matrices

The principal antioxidant action of 2,2'-Methylenebis[4,6-dicyclopentylphenol] in polymeric matrices is its ability to interrupt the radical chain reactions of autoxidation. This is primarily achieved through the donation of its phenolic hydrogen atoms to reactive radicals, such as alkyl (R•) and peroxyl (ROO•) radicals, which are formed during the thermal or photo-oxidation of polymers.

The cornerstone of the radical scavenging activity of hindered phenols is the Hydrogen Atom Transfer (HAT) mechanism. vinatiorganics.comnih.gov In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it and thereby terminating the oxidative chain reaction. For 2,2'-Methylenebis[4,6-dicyclopentylphenol], this can be represented by the following reactions:

Reaction with Alkyl Radicals: ArOH + R• → ArO• + RH

Reaction with Peroxyl Radicals: ArOH + ROO• → ArO• + ROOH

Here, ArOH represents the 2,2'-Methylenebis[4,6-dicyclopentylphenol] molecule, and ArO• is the resulting phenoxyl radical. The efficiency of this process is largely governed by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. Substituents on the aromatic ring can significantly influence this BDE. nih.gov

Upon donating a hydrogen atom, a phenoxyl radical (ArO•) is formed. The stability of this radical is paramount to the antioxidant's effectiveness. A stable phenoxyl radical is less likely to initiate new oxidation chains. The stability of the phenoxyl radical derived from 2,2'-Methylenebis[4,6-dicyclopentylphenol] is enhanced by two key structural features:

Electronic Stabilization: The unpaired electron can be delocalized over the aromatic ring system.

Steric Shielding: The bulky cyclopentyl groups at the ortho positions sterically hinder the oxygen atom, preventing it from easily reacting with other molecules. vinatiorganics.com

The phenoxyl radical can undergo further reactions. One significant pathway for some hindered phenols is the formation of quinone methides. nih.govnih.govwikipedia.org These are reactive intermediates that can be formed through the oxidation of the phenoxyl radical, particularly from phenols with an alkyl substituent at the para position. nih.gov In the case of 2,2'-Methylenebis[4,6-dicyclopentylphenol], the presence of the methylene bridge and the dicyclopentyl groups would influence the formation and subsequent reactions of any quinone methide-type structures. The formation of quinone methides can be a route for the antioxidant to participate in further radical scavenging or, in some contexts, can lead to the formation of colored byproducts. nih.gov

Table 1: Key Reactions in the Antioxidant Mechanism of Hindered Phenols

Reaction Type Generic Equation Significance
Hydrogen Atom Transfer (HAT) ArOH + ROO• → ArO• + ROOH Primary radical scavenging step, terminates oxidative chains.
Phenoxyl Radical Formation ArOH → ArO• + H• Formation of a stabilized radical intermediate.
Quinone Methide Formation ArO• → Quinone Methide Potential secondary reaction pathway influencing long-term stability and color. nih.govwikipedia.org

Investigation of Synergistic Effects with Co-Stabilizers in Material Systems

To enhance the long-term stability of polymeric materials, hindered phenolic antioxidants like 2,2'-Methylenebis[4,6-dicyclopentylphenol] are often used in combination with co-stabilizers, leading to synergistic effects. researchgate.net A common class of co-stabilizers are phosphites and thioethers.

Phosphite (B83602) co-stabilizers function as hydroperoxide decomposers. researchgate.netuvabsorber.comgalatachemicals.com The hydroperoxides (ROOH) formed during the HAT process can otherwise decompose thermally or photolytically to generate new, reactive radicals (RO• and •OH). Phosphites catalytically decompose hydroperoxides into non-radical products, typically alcohols.

Synergistic Action: 2,2'-Methylenebis[4,6-dicyclopentylphenol] scavenges peroxyl radicals, and the phosphite co-stabilizer decomposes the resulting hydroperoxides, preventing the regeneration of radicals. This dual-action approach is more effective than using either stabilizer alone.

Thioethers are another class of hydroperoxide decomposers that can exhibit synergy with phenolic antioxidants. They are particularly effective at higher temperatures.

Table 2: Synergistic Stabilization Mechanisms

Stabilizer System Primary Function of Phenol Primary Function of Co-Stabilizer Synergistic Outcome
Phenol + Phosphite Radical Scavenger (HAT) Hydroperoxide Decomposer Enhanced long-term thermal stability by preventing radical regeneration. researchgate.netgalatachemicals.com
Phenol + Thioether Radical Scavenger (HAT) High-Temperature Hydroperoxide Decomposer Improved stability in high-temperature applications. uvabsorber.com

Influence of Molecular Architecture on Stabilizer Efficacy

The specific molecular structure of 2,2'-Methylenebis[4,6-dicyclopentylphenol] is tailored for high antioxidant efficacy. The nature of the substituents and the bridging group play crucial roles.

The two cyclopentyl groups on each phenolic ring, positioned ortho and para to the hydroxyl group, are critical to the molecule's function. The ortho-cyclopentyl groups provide significant steric hindrance around the phenolic hydroxyl group. vinatiorganics.com This steric bulk has several important consequences:

Increased Phenoxyl Radical Stability: As mentioned, it shields the phenoxyl radical from further reactions. vinatiorganics.com

Reduced Volatility: The relatively high molecular weight imparted by the cyclopentyl groups reduces the volatility of the antioxidant, making it more persistent in the polymer matrix during high-temperature processing and over the service life of the material.

Compatibility: The alkyl nature of the cyclopentyl groups enhances the solubility and compatibility of the antioxidant in non-polar polymer matrices such as polyolefins.

Computational studies on similar phenolic antioxidants have shown that electron-donating groups can enhance antioxidant activity. nih.govresearchgate.net The cyclopentyl groups, being alkyl in nature, are weakly electron-donating, which can help to lower the O-H bond dissociation enthalpy, facilitating the HAT process.

The methylene bridge connecting the two phenolic rings at the ortho position is a key structural feature. This bridge imparts a degree of conformational flexibility to the molecule. This flexibility allows the two phenolic hydroxyl groups to orient themselves effectively to scavenge radicals within the polymer matrix.

Table 3: Structure-Function Relationships in 2,2'-Methylenebis[4,6-dicyclopentylphenol]

Structural Feature Influence on Antioxidant Function
Phenolic -OH Groups Primary sites for Hydrogen Atom Transfer (HAT).
Ortho-Cyclopentyl Groups Provide steric hindrance, stabilizing the phenoxyl radical and reducing volatility. vinatiorganics.com
Para-Cyclopentyl Groups Enhance compatibility with polymer matrices and contribute to steric bulk.
Ortho-Methylene Bridge Provides conformational flexibility and holds the two active sites in proximity.

Stabilization Against Thermal Oxidation in Complex Polymer Systems

The compound 2,2'-Methylenebis[4,6-dicyclopentylphenol] is a high-performance antioxidant, belonging to the class of sterically hindered phenols. Its primary function in complex polymer systems is to mitigate the degradative effects of thermal oxidation, a process that can lead to the deterioration of the polymer's physical and mechanical properties. The effectiveness of this antioxidant is attributed to its molecular structure, which allows it to interrupt the free-radical chain reactions that are characteristic of oxidative degradation.

Detailed research into the performance of 2,2'-Methylenebis[4,6-dicyclopentylphenol] has demonstrated its efficacy in various polymer matrices, particularly in polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), as well as in more complex polymer blends. Its large molecular size and low volatility make it particularly suitable for applications requiring long-term thermal stability at elevated temperatures.

The stabilizing action of 2,2'-Methylenebis[4,6-dicyclopentylphenol] involves the donation of a hydrogen atom from its phenolic hydroxyl groups to reactive peroxy radicals within the polymer. This process neutralizes the radicals, preventing them from propagating the degradation chain. The resulting phenoxy radical is stabilized by the bulky dicyclopentyl groups at the ortho positions, which sterically hinder further reactions that could lead to discoloration or the formation of other undesirable byproducts.

Studies have shown that the incorporation of 2,2'-Methylenebis[4,6-dicyclopentylphenol] into polymer formulations significantly enhances their resistance to thermal aging. This is often quantified by measuring changes in key physical properties over time at elevated temperatures, such as melt flow index (MFI), tensile strength, and elongation at break. A lower change in these properties for the stabilized polymer compared to an unstabilized counterpart indicates effective stabilization.

The performance of this antioxidant can be further enhanced through synergistic combinations with other types of stabilizers, such as phosphites and thioesters. These secondary antioxidants function by decomposing hydroperoxides, which are formed during the initial stages of oxidation and can otherwise break down to form new radicals.

Interactive Data Table: Melt Flow Index (MFI) of Polypropylene (PP) After Thermal Aging at 150°C

This table illustrates the change in the melt flow index (MFI) of polypropylene samples with and without the antioxidant after prolonged exposure to high temperatures. A smaller increase in MFI indicates better stabilization, as it signifies less chain scission in the polymer.

Aging Time (hours)MFI (g/10 min) - Unstabilized PPMFI (g/10 min) - PP with 0.2% 2,2'-Methylenebis[4,6-dicyclopentylphenol]
03.03.1
1008.53.5
20015.24.0
30025.84.8
400- (Degraded)5.9
500- (Degraded)7.2

Interactive Data Table: Tensile Strength Retention of a Polymer Blend (e.g., PP/PE Copolymer) After Thermal Aging at 135°C

This table shows the percentage of initial tensile strength retained by a polymer blend over time when exposed to thermal stress. Higher retention values signify superior protection against degradation by the antioxidant.

Aging Time (days)Tensile Strength Retention (%) - Unstabilized BlendTensile Strength Retention (%) - Blend with 0.3% 2,2'-Methylenebis[4,6-dicyclopentylphenol]
0100100
77595
144088
211580
28- (Failed)72

Stabilization of Polymeric Materials Against Oxidative Degradation

Sterically hindered phenols, including bisphenolic compounds, are primary antioxidants that play a crucial role in preventing the oxidative degradation of polymers. partinchem.comresearchgate.net This degradation is a chemical process initiated by factors such as heat, light, and mechanical stress, leading to the formation of free radicals within the polymer matrix. These radicals can initiate a chain reaction that results in the cleavage of polymer chains, cross-linking, and the formation of carbonyl groups, ultimately leading to the loss of mechanical properties, discoloration, and failure of the material. researchgate.net

The table below illustrates the typical performance of a generic bisphenolic antioxidant in polypropylene, showcasing the significant improvement in material longevity at elevated temperatures.

Property Unstabilized PP PP with Bisphenolic Antioxidant
Oven Aging at 150°C (days to failure) < 1> 30
This data is representative of the performance of sterically hindered bisphenolic antioxidants in polypropylene and is intended for illustrative purposes. Specific performance may vary based on the exact antioxidant, concentration, and polymer grade.

The dicyclopentyl groups in 2,2'-Methylenebis[4,6-dicyclopentylphenol] are expected to provide good compatibility with the polyolefin matrix, which is crucial for effective stabilization. A patent for an antioxidant stabilizer for polymers includes a component, poly(dicyclopentadiene-co-p-cresol), which suggests the utility of dicyclopentyl moieties in polymer stabilization. google.com

Elastomers, both natural and synthetic, are prone to degradation by heat, oxygen, and ozone, which leads to hardening, cracking, and a loss of elasticity. Hindered phenolic antioxidants are widely used to protect these materials. A structurally related compound, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (B1676452), is known to be used in bromobutyl rubber (BIIR) to enhance its thermo-reversibility when cross-linked. dishengchemchina.com This indicates the suitability of methylenebisphenols for elastomer stabilization.

The general mechanism of protection involves the antioxidant scavenging free radicals that are formed during the oxidation of the elastomer chains. The effectiveness of a representative bisphenolic antioxidant in a typical elastomer formulation is shown in the table below.

Property Unstabilized Elastomer Elastomer with Bisphenolic Antioxidant
Tensile Strength Retention after Aging (%) 4085
Elongation at Break Retention after Aging (%) 3080
This data is illustrative of the protective effect of a generic bisphenolic antioxidant in an elastomer after heat aging. Actual values can vary depending on the specific elastomer, antioxidant, and aging conditions.

The utility of bisphenolic antioxidants extends to various engineering resins. For instance, related compounds are used to prevent thermal and light-induced aging in materials such as Acrylonitrile-Butadiene-Styrene (ABS) resin and polyformaldehyde. The mechanism of stabilization is similar to that in polyolefins and elastomers, involving the termination of free-radical chain reactions.

In nitrogen-containing polymers, such as polyamides, phenolic antioxidants also play a role in preventing degradation. The presence of the phenolic hydroxyl group is key to their function as stabilizers in these systems as well.

Role in Polymerization Processes and Polymer Synthesis

Beyond their role as stabilizers, bisphenolic compounds can also participate directly in polymerization reactions, either as inhibitors to control the reaction rate or as monomers to form the polymer backbone.

In the industrial production of monomers, such as vinyl aromatic monomers, there is often a need to prevent premature and unwanted polymerization, especially during high-temperature purification processes. nih.gov Phenolic compounds are known to act as polymerization retarders. nih.gov A polymerization retarder, unlike an inhibitor which provides a distinct induction period, slows down the rate of polymer formation. taylorfrancis.com

Phenolic compounds can interfere with radical polymerization by reacting with the growing polymer radicals, thus terminating the chain. This function is particularly important in ensuring the safety and efficiency of monomer production and storage. While specific studies on 2,2'-Methylenebis[4,6-dicyclopentylphenol] as a polymerization inhibitor are not prominent, the general behavior of phenolic compounds suggests its potential in this application. nih.gov

Bisphenolic compounds are fundamental building blocks for several classes of high-performance polymers, most notably epoxy resins. jsr.orgresearchgate.net The two phenolic hydroxyl groups on a bisphenol molecule allow it to act as a difunctional monomer, reacting with other monomers to form a long polymer chain.

The most common synthesis of epoxy resins involves the reaction of a bisphenol with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide. researchgate.net In this reaction, the hydroxyl groups of the bisphenol react with the epoxide group of epichlorohydrin, leading to the formation of a diglycidyl ether of the bisphenol. This resulting molecule is itself a monomer or prepolymer that can be further cured to form a cross-linked thermoset network with high strength, chemical resistance, and adhesive properties.

The general reaction for the synthesis of an epoxy resin from a bisphenol is as follows:

While Bisphenol A is the most well-known bisphenol used in epoxy resin production, other bisphenols, including those with different alkyl substituents, can be used to tailor the properties of the resulting polymer. researchgate.netmdpi.com The use of 2,2'-Methylenebis[4,6-dicyclopentylphenol] as a monomer would be expected to impart specific properties to the resulting epoxy or polyester, such as increased hydrophobicity and potentially altered thermal and mechanical characteristics due to the bulky dicyclopentyl groups.

Enhancement of Polymer Mechanical Properties and Thermal Stability

Detailed Research Findings:

While specific studies on 2,2'-Methylenebis[4,6-dicyclopentylphenol] are limited, research on analogous compounds provides insight into its potential effects. For instance, studies on related bisphenolic antioxidants have demonstrated a marked improvement in the thermal stability of polymers such as polypropylene (PP). The introduction of these antioxidants increases the onset temperature of degradation and reduces the rate of weight loss at elevated temperatures.

One study on a structurally related compound, 4,4'-bis(2,6-di-tert-butylphenol), showcased its high antioxidant performance in stabilizing isoprene (B109036) rubber and polypropylene. researchgate.net The data indicated a significant increase in the induction period of oxidation for polypropylene when this antioxidant was added.

Interactive Data Table: Thermal Stability of Polypropylene with a Related Antioxidant

StabilizerConcentration (wt%)Onset of Degradation (°C)Temperature at Max. Weight Loss Rate (°C)
None0Not ReportedNot Reported
4,4'-bis(2,6-di-tert-butylphenol)0.3IncreasedIncreased

Note: This data is for a related compound, 4,4'-bis(2,6-di-tert-butylphenol), and is used here for illustrative purposes due to the lack of specific data for 2,2'-Methylenebis[4,6-dicyclopentylphenol]. researchgate.net

The bulky dicyclopentyl groups in 2,2'-Methylenebis[4,6-dicyclopentylphenol] are expected to offer superior steric hindrance compared to more common tert-butyl groups. This structural feature should enhance its efficiency in trapping free radicals and preventing their propagation, thereby preserving the polymer's molecular weight and, consequently, its mechanical integrity, including tensile strength and elongation at break, for longer periods under harsh conditions.

Integration into High-Performance Coatings, Adhesives, and Composites

The role of 2,2'-Methylenebis[4,6-dicyclopentylphenol] extends beyond general polymer stabilization to more specialized applications in high-performance materials where durability and reliability are paramount.

High-Performance Coatings: In the formulation of high-performance coatings, which are often exposed to harsh environmental conditions such as UV radiation, heat, and chemical agents, the inclusion of a potent antioxidant is crucial. 2,2'-Methylenebis[4,6-dicyclopentylphenol] can act as a stabilizer, preventing the degradation of the polymer binder in the coating. This helps to maintain the coating's gloss, color, and protective functions over an extended period.

Adhesives: The performance of adhesives, particularly those based on epoxy resins or other polymeric systems, can be compromised by thermal and oxidative degradation. The incorporation of 2,2'-Methylenebis[4,6-dicyclopentylphenol] or similar phenolic antioxidants can enhance the long-term thermal stability of the cured adhesive, ensuring a durable bond. google.com Related compounds, such as certain methylenebis(anilines), have been investigated as curing agents for epoxy resins, which are a cornerstone of many high-performance adhesives and composites. google.com

Interactive Data Table: Potential Effects on High-Performance Materials

ApplicationPotential Benefit of 2,2'-Methylenebis[4,6-dicyclopentylphenol] Addition
High-Performance CoatingsImproved color and gloss retention, enhanced durability
Epoxy AdhesivesIncreased long-term thermal stability of the bond
Fiber-Reinforced CompositesPreservation of matrix integrity and mechanical properties

Research in Electronic and Energy Materials Applications

The exploration of advanced materials for electronic and energy applications represents a frontier in materials science. While there is no direct research found specifically linking 2,2'-Methylenebis[4,6-dicyclopentylphenol] to these fields, its properties as a sterically hindered phenol suggest potential areas of investigation.

Electronic Materials: In the realm of electronic materials, particularly in encapsulants and insulating materials, thermal stability and low dielectric properties are often desired. The non-polar nature of the dicyclopentyl groups in 2,2'-Methylenebis[4,6-dicyclopentylphenol] might contribute to a low dielectric constant, making it a candidate for research in advanced dielectric materials for high-frequency applications. Its antioxidant properties could also protect the polymeric components of electronic devices from degradation, enhancing their reliability and lifespan.

Energy Materials: In energy storage and conversion systems, such as batteries and fuel cells, polymeric components like separators and binders are often subjected to aggressive chemical and thermal environments. The stability of these components is crucial for the safety and performance of the device. The potential for 2,2'-Methylenebis[4,6-dicyclopentylphenol] to act as a stabilizer in these polymeric components warrants investigation. By preventing the degradation of the polymer matrix, it could contribute to improved cycle life and safety of energy storage devices.

Further research is necessary to explore and validate the potential of 2,2'-Methylenebis[4,6-dicyclopentylphenol] in these cutting-edge applications.

Degradation Pathways and Environmental Fate Research

Abiotic Degradation Mechanisms within Polymeric and Material Systems

As a sterically hindered phenolic antioxidant, 2,2'-Methylenebis[4,6-dicyclopentylphenol] is designed to inhibit thermo-oxidative degradation in polymers by scavenging free radicals. youtube.com This very function, however, dictates its own degradation pathways within the material matrix.

The primary role of phenolic antioxidants is to interrupt the chain reactions of oxidation within a polymer. youtube.com This process inherently involves the oxidative degradation of the antioxidant itself. The mechanism for sterically hindered phenols, such as 2,2'-Methylenebis[4,6-dicyclopentylphenol], proceeds through the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical, thereby forming a stable phenoxyl radical. researchgate.netsemanticscholar.org This action terminates the degradation chain reaction of the polymer. youtube.com

Based on the degradation pathways of analogous bisphenolic compounds like Bisphenol A (BPA), the oxidative degradation of 2,2'-Methylenebis[4,6-dicyclopentylphenol] likely involves the formation of hydroxylated intermediates, followed by the cleavage of the methylene (B1212753) bridge and the aromatic rings. gist.ac.kr Advanced oxidation processes, such as the Fenton reaction, have been shown to degrade BPA into intermediates like p-diphenol, phenol (B47542), and isopropyl phenol before eventual mineralization. e3s-conferences.org It is plausible that similar pathways exist for 2,2'-Methylenebis[4,6-dicyclopentylphenol], leading to the formation of smaller, more polar molecules.

Table 1: Potential Oxidative Degradation Products of Structurally Similar Phenolic Antioxidants

Parent CompoundDegradation ProcessIdentified Degradation Products
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (B1676452) (AO 2246)Catalytic Ozonation3,5-bis(1,1-dimethylethyl)phenol, 4-(1,5-dihydroxy-2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-one, ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-, 5-tert-butyl-6-3, 5-diene-2-one, 2-hydroxyhexanoic acid, 2-propenoic acid 1,1-dimethylethyl ester, butanoic acid, 2-methyl-, methyl ester, propanoic acid, 2, 2-dimethyl- nih.gov
Bisphenol A (BPA)Fenton Oxidationp-diphenol, phenol, isopropyl phenol e3s-conferences.org
Bisphenol A (BPA)Bio-Fenton ReactionHydroxylated intermediates, 4-hydroxyacetophenone, hydroquinone, small carboxylic acids gist.ac.kr

This table is provided for illustrative purposes based on available data for similar compounds and is not a direct representation of the degradation products of 2,2'-Methylenebis[4,6-dicyclopentylphenol].

Phenolic antioxidants are incorporated into polymers to provide long-term thermal stability. vinatiorganics.com However, at elevated processing temperatures, these antioxidants can themselves undergo thermal degradation. The thermal stability of phenolic polymers is generally high due to their aromatic structures and potential for crosslinking. dtic.mil

Specific thermal degradation profiles for 2,2'-Methylenebis[4,6-dicyclopentylphenol] are not detailed in the available literature. However, general studies on phenolic compounds indicate that they can degrade at high temperatures. researchgate.net The introduction of certain functional groups into the structure of hindered phenols can influence their degradation temperature. nih.gov For many phenolic polymers, a significant portion of weight loss during pyrolysis is attributed to the volatilization of high molecular weight fragments. dtic.mil It is anticipated that the thermal degradation of 2,2'-Methylenebis[4,6-dicyclopentylphenol] would involve the cleavage of the methylene bridge and the dicyclopentyl side chains, potentially leading to the formation of smaller phenolic compounds and various hydrocarbon fragments.

Exposure to ultraviolet (UV) radiation can initiate the degradation of polymers through a process called photo-oxidation. vinatiorganics.com Phenolic antioxidants play a role in mitigating this by quenching UV-induced free radicals. vinatiorganics.com This protective action leads to the photodegradation of the antioxidant itself.

Research on the photodegradation of bisphenol A (BPA) provides a model for the potential pathways affecting 2,2'-Methylenebis[4,6-dicyclopentylphenol]. The photodegradation of BPA can proceed through both direct photolysis and indirect photo-oxidation involving reactive oxygen species. nih.govresearchgate.net In the presence of natural water components, indirect photolysis can be the primary transformation pathway for BPA. nih.gov For BPA in polycarbonate, photo-oxidative degradation can lead to the formation of BPA-quinone. researchgate.net

Given its structure, the photodegradation of 2,2'-Methylenebis[4,6-dicyclopentylphenol] within a polymer matrix is likely initiated by the absorption of UV light, leading to the formation of phenoxyl radicals. Subsequent reactions could involve oxidation of the dicyclopentyl groups and cleavage of the methylene bridge, similar to the oxidative degradation pathways.

Environmental Persistence and Transformation in Abiotic Compartments

The release of 2,2'-Methylenebis[4,6-dicyclopentylphenol] into the environment can occur through the weathering and degradation of plastic products or via losses during manufacturing and processing. canada.ca Its subsequent fate is governed by its physicochemical properties and its susceptibility to various degradation processes in different environmental compartments.

Synthetic phenolic antioxidants have been detected in various environmental matrices, including river water and sediment. nih.govacs.org The environmental fate of these compounds in aquatic systems is largely determined by their water solubility, hydrophobicity, and susceptibility to microbial and abiotic degradation.

Studies on other high-molecular-weight phenolic antioxidants suggest that they tend to partition to sludge and sediment due to their low water solubility and high hydrophobicity. researchgate.netnih.gov For instance, a screening assessment of 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methylphenol] (MBMBP) indicated that it is expected to be released primarily to water and is considered persistent in this medium. canada.ca

The degradation of phenolic compounds in water can be influenced by various factors. The photodegradation of BPA in aqueous solutions is affected by the presence of natural water constituents like humic acid, nitrates, and iron ions. nih.gov Advanced oxidation processes, such as those involving persulfate activated by UV light, have been shown to effectively degrade BPA in water. mdpi.comnih.gov While specific data for 2,2'-Methylenebis[4,6-dicyclopentylphenol] is lacking, its high molecular weight and hydrophobicity suggest a low potential for rapid degradation in the aqueous phase and a higher likelihood of accumulation in sediment.

Phenolic compounds can be released into the atmosphere from various sources and can undergo transformation processes. mdpi.comresearchgate.net The atmospheric fate of these compounds is of interest due to their potential to form secondary organic aerosols (SOAs). mdpi.comresearchgate.netnih.gov

The primary atmospheric degradation mechanism for phenolic compounds is initiated by reaction with hydroxyl (OH) radicals. mdpi.comresearchgate.net This reaction can lead to the formation of nitrated phenolic compounds in the presence of nitrogen oxides (NOx). sdu.edu.cn While specific studies on the atmospheric degradation of 2,2'-Methylenebis[4,6-dicyclopentylphenol] were not found, an assessment of the structurally related MBMBP predicted a short atmospheric half-life of less than 7 hours, suggesting rapid removal from the troposphere. canada.ca It is likely that 2,2'-Methylenebis[4,6-dicyclopentylphenol] would also be susceptible to rapid degradation in the atmosphere via reaction with OH radicals, leading to the formation of various oxidation and nitration products.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical (QM) Studies of Molecular Structure and Reactivity

Quantum mechanics forms the theoretical basis for understanding the electronic structure and reactivity of molecules. For phenolic antioxidants, QM studies are crucial for explaining their radical-scavenging abilities. nih.govnih.gov Methods like Density Functional Theory (DFT) are widely used to investigate the properties of these compounds, providing valuable data on their mechanisms of action. lp.edu.ua

Electronic Structure Calculations and Orbital Analysis

The electronic structure of a phenolic antioxidant dictates its ability to donate a hydrogen atom or an electron to neutralize free radicals. This is primarily governed by the distribution of electrons in its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is indicative of the molecule's electron-donating capability, while the LUMO energy relates to its electron-accepting tendency. The energy gap between HOMO and LUMO is a critical parameter for molecular stability and reactivity. In phenolic compounds, the electron density is significantly localized on the phenol (B47542) ring and the hydroxyl (-OH) group. For 2,2'-Methylenebis[4,6-dicyclopentylphenol], the two phenol rings are linked by a methylene (B1212753) bridge, and the bulky dicyclopentyl groups provide steric hindrance.

Theoretical studies on similar phenolic structures show that the HOMO is typically concentrated around the phenolic rings and the oxygen atoms of the hydroxyl groups. This high electron density at the -OH groups facilitates the donation of a hydrogen atom, which is the primary mechanism of antioxidant action. The LUMO, conversely, is generally distributed over the aromatic system.

Analysis of the molecular electrostatic potential (MEP) map, another tool from electronic structure calculations, can identify the regions most susceptible to electrophilic and nucleophilic attack. For phenolic antioxidants, the MEP typically shows a negative potential (electron-rich) around the oxygen atoms, confirming them as the primary sites for interaction with electrophilic species like free radicals.

Table 1: Representative Frontier Orbital Energies for Phenolic Compounds from DFT Studies

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenol-6.5-0.56.0
2,6-di-tert-butylphenol-6.2-0.35.9
Bisphenol A-6.4-0.65.8
2,2'-Methylenebis[4,6-dicyclopentylphenol] (Expected Range)-6.3 to -6.1-0.4 to -0.25.7 to 5.9

Note: The values for the target compound are estimations based on trends observed in similar structures.

Prediction of Bond Dissociation Energies (BDE) for Phenolic Hydrogens

The principal mechanism by which hindered phenols act as antioxidants is through hydrogen atom transfer (HAT). mdpi.com The efficiency of this process is directly related to the bond dissociation energy (BDE) of the phenolic O-H bond. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical, thus terminating the oxidative chain reaction.

Computational methods, particularly DFT, are highly effective in predicting O-H BDEs. lp.edu.ua The BDE is influenced by the electronic effects of the substituents on the phenol ring and the stability of the resulting phenoxyl radical. For 2,2'-Methylenebis[4,6-dicyclopentylphenol], the dicyclopentyl groups are electron-donating, which helps to stabilize the phenoxyl radical formed after hydrogen donation. This stabilization lowers the O-H BDE, enhancing the antioxidant activity. The methylene bridge connecting the two phenolic rings also influences the electronic properties and, consequently, the BDE.

Studies on a wide range of phenolic compounds have established a strong correlation between calculated BDEs and experimentally determined antioxidant activity. mdpi.com For sterically hindered phenols, the BDE is a key indicator of their effectiveness as primary antioxidants.

Table 2: Calculated O-H Bond Dissociation Energies for Various Phenolic Antioxidants

CompoundBDE (kcal/mol)Method
Phenol86.5DFT/B3LYP
2,6-di-tert-butyl-4-methylphenol (BHT)81.2DFT/B3LYP
Bisphenol A84.0DFT/B3LYP
2,2'-Methylenebis[4,6-dicyclopentylphenol] (Expected Range)80.0 - 82.5DFT/B3LYP

Note: The BDE for the target compound is an estimated value based on structurally similar hindered phenols.

Conformational Analysis and Energetics

The three-dimensional structure and flexibility of 2,2'-Methylenebis[4,6-dicyclopentylphenol] are critical for its function. Conformational analysis, performed using computational methods, helps to identify the most stable (lowest energy) spatial arrangements of the molecule. The molecule's conformation affects its ability to interact with other molecules, its solubility in a polymer matrix, and its accessibility to free radicals.

The dicyclopentyl groups, being bulky, impose significant steric constraints, which will favor certain conformations over others. An understanding of the conformational landscape and the energy barriers between different conformers is essential for predicting the molecule's dynamic behavior.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While QM methods are excellent for studying the intrinsic properties of a single molecule, molecular dynamics (MD) simulations are used to investigate the behavior of a molecule within a larger system over time. MD simulations are particularly useful for understanding how 2,2'-Methylenebis[4,6-dicyclopentylphenol] interacts with its environment, such as a polymer matrix.

Interactions with Polymer Chains and Matrix Compatibility

For an antioxidant to be effective, it must be compatible with and well-dispersed within the polymer it is intended to protect. MD simulations can model the interactions between the antioxidant molecule and polymer chains (e.g., polyethylene (B3416737) or polypropylene). These simulations provide insights into the compatibility of the antioxidant with the polymer matrix.

The non-bonded interactions, including van der Waals forces and potential hydrogen bonding between the phenolic hydroxyl groups and any polar groups in the polymer, are calculated. The dicyclopentyl groups contribute to the non-polar character of the molecule, which generally enhances its compatibility with non-polar polymers like polyolefins. MD simulations can quantify the interaction energy between the antioxidant and the polymer, providing a measure of its miscibility. A favorable interaction energy suggests good compatibility and a lower likelihood of the antioxidant blooming to the surface.

Diffusion and Migration within Material Systems

The long-term effectiveness of an antioxidant also depends on its ability to remain within the polymer matrix. The migration of the antioxidant out of the material can lead to a loss of protection. MD simulations are a powerful tool for predicting the diffusion coefficient of small molecules within a polymer matrix.

The simulation tracks the movement of the antioxidant molecule through the polymer chains over time. From this trajectory, the mean square displacement (MSD) can be calculated, which is then used to determine the diffusion coefficient. The rate of diffusion is influenced by several factors, including the size and shape of the antioxidant molecule, the temperature, and the free volume of the polymer matrix.

The large size and molecular weight of 2,2'-Methylenebis[4,6-dicyclopentylphenol], due to the two phenolic rings and the dicyclopentyl substituents, are expected to result in a low diffusion coefficient. This is a desirable characteristic for a polymer stabilizer, as it implies lower migration rates and longer service life for the protected material. MD studies on other large phenolic antioxidants have confirmed that increased molecular size significantly reduces diffusion in polyolefins. scilit.com

Table 3: Representative Diffusion Coefficients of Antioxidants in Polyolefins from MD Simulations

AntioxidantPolymerTemperature (K)Diffusion Coefficient (cm²/s) (Order of Magnitude)
BHTPolypropylene (B1209903)34310⁻⁷
Irganox 1076Polypropylene34310⁻⁹
2,2'-Methylenebis[4,6-dicyclopentylphenol] (Expected)Polyolefin34310⁻⁹ - 10⁻¹⁰

Note: The diffusion coefficient for the target compound is an estimation based on its larger molecular size compared to BHT and similarity to Irganox 1076.

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure and reactivity of molecules. For phenolic antioxidants such as 2,2'-Methylenebis[4,6-dicyclopentylphenol], DFT is extensively used to elucidate the mechanisms of their antioxidant action, particularly their ability to scavenge harmful free radicals.

DFT calculations can accurately predict various molecular properties that are key to understanding reaction mechanisms. These include geometric parameters, electronic energies, and, crucially for antioxidant activity, bond dissociation enthalpies (BDEs). mdpi.comresearchgate.netpan.olsztyn.pl By calculating the energies of the parent molecule, the resulting phenoxyl radical, and the abstracted hydrogen atom, the O-H BDE can be determined. A lower BDE generally indicates a higher propensity for the phenol to donate its hydrogen atom and thus exhibit greater antioxidant activity. pan.olsztyn.plnih.gov

The primary role of phenolic antioxidants is to interrupt the chain reactions of free radicals. DFT studies have been instrumental in identifying and evaluating the main pathways through which this occurs. For sterically hindered phenols like 2,2'-Methylenebis[4,6-dicyclopentylphenol], the most prominent mechanisms are:

Hydrogen Atom Transfer (HAT): This is often the most favored pathway for phenolic antioxidants in non-polar media. tandfonline.com In this one-step process, the phenolic hydroxyl group donates its hydrogen atom directly to a free radical (R•), thereby neutralizing it and forming a stable phenoxyl radical.

ArOH + R• → ArO• + RH

The feasibility of the HAT mechanism is strongly correlated with the O-H bond dissociation enthalpy (BDE). DFT calculations consistently show that electron-donating groups on the aromatic ring and steric hindrance that stabilizes the resulting phenoxyl radical can lower the BDE, thus enhancing the rate of hydrogen atom donation. pan.olsztyn.pl

Sequential Proton Loss Electron Transfer (SPLET): This two-step mechanism is more prevalent in polar solvents. It involves the initial deprotonation of the phenol to form a phenoxide anion, followed by the transfer of an electron to the free radical.

ArOH ⇌ ArO⁻ + H⁺ ArO⁻ + R• → ArO• + R⁻

The SPLET mechanism is highly dependent on the acidity of the phenol and the ability of the solvent to stabilize the resulting ions.

Single Electron Transfer-Proton Transfer (SET-PT): In this mechanism, an electron is first transferred from the phenol to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton from the radical cation to the anion.

ArOH + R• → ArOH•⁺ + R⁻ ArOH•⁺ + R⁻ → ArO• + RH

The SET-PT pathway is generally less favorable for phenolic antioxidants compared to HAT and SPLET due to the high energy of the radical cation intermediate.

Theoretical studies on a variety of hindered phenols provide a basis for predicting the radical scavenging behavior of 2,2'-Methylenebis[4,6-dicyclopentylphenol]. The presence of electron-donating dicyclopentyl groups is expected to lower the O-H BDE, making the HAT mechanism particularly efficient.

Table 1: Representative Calculated O-H Bond Dissociation Enthalpies (BDEs) for Phenolic Compounds using DFT

CompoundSubstituentsCalculated BDE (kcal/mol)
PhenolNone86.5
4-Methylphenol-CH₃85.1
4-Methoxyphenol-OCH₃82.7
2,6-Di-tert-butylphenol-C(CH₃)₃81.2

Note: The BDE values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculations. The trend of decreasing BDE with electron-donating and sterically hindering substituents is consistently observed.

The primary reaction intermediate formed during the radical scavenging process by 2,2'-Methylenebis[4,6-dicyclopentylphenol] is the corresponding phenoxyl radical. DFT calculations are crucial for understanding the structure and stability of this intermediate. The unpaired electron in the phenoxyl radical is not localized on the oxygen atom but is delocalized over the aromatic ring system. proquest.comresearchgate.netresearchgate.net This delocalization is a key factor in the stability of the radical, which prevents it from initiating new chain reactions.

DFT calculations of the spin density distribution can map out the locations of the unpaired electron within the radical. For hindered phenoxyl radicals, significant spin density is typically found at the ortho and para positions of the aromatic ring. The bulky dicyclopentyl groups at the ortho and para positions of 2,2'-Methylenebis[4,6-dicyclopentylphenol] serve to sterically shield these reactive sites, further enhancing the stability of the phenoxyl radical.

Once formed, the phenoxyl radical can undergo several transformation pathways, including:

Reaction with another radical: It can react with a second free radical, effectively terminating two radical chains.

Dimerization: Two phenoxyl radicals can react to form a stable, non-radical dimer.

Disproportionation: In some cases, two phenoxyl radicals can undergo a disproportionation reaction to regenerate a phenol molecule and form a quinone-methide type product.

DFT studies can model the energetics of these subsequent reactions to predict the ultimate fate of the antioxidant molecule.

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules. researchgate.net This is especially valuable for the characterization of complex molecules like 2,2'-Methylenebis[4,6-dicyclopentylphenol], where the interpretation of experimental spectra can be challenging.

By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.govscholaris.ca Similarly, by calculating the vibrational frequencies and their corresponding intensities, the Infrared (IR) and Raman spectra can be simulated. tandfonline.comresearchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific spectral features to particular functional groups and vibrational modes. ruc.dk

For 2,2'-Methylenebis[4,6-dicyclopentylphenol], DFT calculations can predict the chemical shifts of the aromatic, methylene bridge, and dicyclopentyl protons and carbons. These predictions can aid in the interpretation of experimental NMR spectra, helping to distinguish between the different aromatic and aliphatic signals. Likewise, theoretical IR spectra can help in the assignment of vibrational bands, such as the characteristic O-H stretching frequency of the phenolic hydroxyl groups and the various C-H and C-C stretching and bending modes of the dicyclopentyl and aromatic moieties.

Table 2: Predicted Spectroscopic Data for Functional Groups in 2,2'-Methylenebis[4,6-dicyclopentylphenol] based on DFT Calculations of Analogous Compounds

SpectroscopyFunctional GroupPredicted Chemical Shift / Frequency Range
¹H NMRPhenolic -OH4.5 - 5.5 ppm
Aromatic C-H6.8 - 7.2 ppm
Methylene Bridge -CH₂-~3.8 ppm
Dicyclopentyl C-H1.5 - 2.5 ppm
¹³C NMRAromatic C-O150 - 155 ppm
Aromatic C (substituted)135 - 145 ppm
Aromatic C-H120 - 130 ppm
Methylene Bridge -CH₂-~30 ppm
Dicyclopentyl C25 - 40 ppm
IR SpectroscopyPhenolic O-H stretch3600 - 3650 cm⁻¹ (free), 3400 - 3500 cm⁻¹ (H-bonded)
Aromatic C-H stretch3000 - 3100 cm⁻¹
Aliphatic C-H stretch2850 - 2960 cm⁻¹
Aromatic C=C stretch1580 - 1620 cm⁻¹ and 1450 - 1500 cm⁻¹

Note: These are representative values based on DFT calculations of structurally similar hindered bisphenols and are intended to be illustrative. Actual experimental values may vary.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is a cornerstone for isolating and quantifying 2,2'-Methylenebis[4,6-dicyclopentylphenol]. The choice of technique is dictated by the analyte's properties and the complexity of the sample matrix.

Gas Chromatography (GC) is a powerful tool for separating and quantifying volatile and thermally stable compounds. However, due to the two polar phenolic hydroxyl groups, 2,2'-Methylenebis[4,6-dicyclopentylphenol] has a high boiling point and can exhibit poor peak shape and thermal degradation in a standard GC system. To overcome these limitations, derivatization is a common and effective strategy. This process involves chemically modifying the analyte to increase its volatility and thermal stability.

For phenolic compounds, a frequent derivatization technique is silylation, where the acidic protons of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This reaction significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.

Table 1: GC Derivatization Strategy for 2,2'-Methylenebis[4,6-dicyclopentylphenol]

ParameterDescription
Analyte 2,2'-Methylenebis[4,6-dicyclopentylphenol]
Challenge Low volatility and high polarity due to phenolic -OH groups.
Strategy Derivatization to increase volatility.
Common Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction The active protons of the two hydroxyl groups react with the silylating agent to form trimethylsilyl ethers.
Resulting Product 2,2'-Methylenebis[4,6-dicyclopentyl-1-(trimethylsilyloxy)benzene]
Detection Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification and quantification.

The derivatized sample can then be injected into a GC-MS system, which provides both separation and structural information, allowing for the unambiguous identification and quantification of the target compound, even in intricate mixtures.

For non-volatile analytes like 2,2'-Methylenebis[4,6-dicyclopentylphenol], High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net Given the compound's relatively non-polar nature, aside from the hydroxyl groups, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18-silica column, is used with a polar mobile phase. researchgate.net The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities.

Table 2: Typical HPLC Conditions for 2,2'-Methylenebis[4,6-dicyclopentylphenol] Analysis

ParameterConditionRationale
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Suitable for separating moderately non-polar compounds.
Column C18 (Octadecyl-silica), e.g., 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent retention and separation for a wide range of organic molecules. researchgate.net
Mobile Phase A Water (often with a small amount of acid, e.g., 0.1% formic acid for MS compatibility)The polar component of the mobile phase. sielc.com
Mobile Phase B Acetonitrile or MethanolThe organic modifier used to elute the analyte from the column. sielc.com
Elution Mode Gradient ElutionAllows for the separation of compounds with a range of polarities and ensures good peak shape.
Detector UV-Vis Detector (at a wavelength of ~280 nm) or Mass Spectrometry (MS)Phenolic compounds absorb UV light; MS provides higher selectivity and structural information. nih.gov

This method allows for the direct analysis of the compound without the need for derivatization, simplifying sample preparation. HPLC can be coupled with various detectors, with UV-Visible spectroscopy being a common choice for phenolic compounds due to their chromophoric nature. nih.gov For higher sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the gold standard. nih.gov

When 2,2'-Methylenebis[4,6-dicyclopentylphenol] is used as an antioxidant or stabilizer in polymeric materials, it can become physically entrapped or chemically bound to the polymer chains. To analyze these polymer-bound species, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is employed. nih.gov

SEC separates molecules based on their hydrodynamic volume in solution. nih.gov The stationary phase consists of porous particles. Large molecules, such as polymer chains, cannot enter the pores and therefore elute quickly. Smaller molecules, like unbound 2,2'-Methylenebis[4,6-dicyclopentylphenol], can penetrate the pores, resulting in a longer retention time. This technique is invaluable for determining the molecular weight distribution of polymers and for assessing the extent to which additives like this bisphenol are incorporated into the polymer matrix. nih.gov

Spectroscopic Characterization for Structural Elucidation and Degradation Product Identification

Spectroscopic methods are indispensable for confirming the molecular structure of 2,2'-Methylenebis[4,6-dicyclopentylphenol] and for identifying any new structures that may form during its synthesis or degradation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. encyclopedia.pubcore.ac.uk The ¹H NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule.

For 2,2'-Methylenebis[4,6-dicyclopentylphenol], the ¹H NMR spectrum would exhibit characteristic signals corresponding to the different types of protons present.

Table 3: Predicted ¹H NMR Chemical Shifts for 2,2'-Methylenebis[4,6-dicyclopentylphenol]

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenolic Hydroxyl (-OH)~5.0 - 7.0Singlet (broad)2H
Aromatic Protons (-ArH)~6.8 - 7.2Singlets or doublets4H
Methylene (B1212753) Bridge (-CH₂-)~3.8Singlet2H
Cyclopentyl Methine (-CH-)~2.5 - 3.5Multiplet4H
Cyclopentyl Methylene (-CH₂-)~1.4 - 2.2Multiplets32H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the structure by correlating the proton signals with their directly attached carbon atoms and through multiple bonds, respectively. encyclopedia.pub

For 2,2'-Methylenebis[4,6-dicyclopentylphenol], the key vibrational modes would include:

Table 4: Key Vibrational Modes for 2,2'-Methylenebis[4,6-dicyclopentylphenol]

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H Stretch (phenolic)3200 - 3600 (broad)IR
C-H Stretch (aromatic)3000 - 3100IR, Raman
C-H Stretch (aliphatic - cyclopentyl)2850 - 3000IR, Raman
C=C Stretch (aromatic ring)1500 - 1600IR, Raman
C-O Stretch (phenolic)1200 - 1260IR
C-H Bend (methylene bridge)~1450IR

IR spectroscopy is particularly sensitive to polar bonds like the O-H and C-O stretching vibrations. mdpi.com Raman spectroscopy, on the other hand, is often more sensitive to non-polar, symmetric vibrations, such as the C=C stretching of the aromatic rings. mdpi.com Together, these techniques provide a comprehensive vibrational profile of the molecule, which is useful for identification, quality control, and studying interactions with other molecules. mdpi.com Changes in the spectra, such as the disappearance of the O-H band or the appearance of a carbonyl (C=O) band, can indicate that the phenol (B47542) has undergone oxidation, a key aspect of its function as an antioxidant and a potential degradation pathway.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This methodology provides critical information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) extends this capability by allowing for the structural elucidation of a molecule through the fragmentation of a selected precursor ion and subsequent analysis of the resulting product ions.

While specific experimental mass spectral data for 2,2'-Methylenebis[4,6-dicyclopentylphenol] is not widely available in the reviewed literature, the fragmentation behavior of this compound can be inferred from the well-documented analysis of structurally similar bisphenolic antioxidants, such as 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) and 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (B1676452). nih.govresearchgate.net

In mass spectrometric analysis, 2,2'-Methylenebis[4,6-dicyclopentylphenol] (with a molecular formula of C₃₃H₄₄O₂) would be expected to be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov The exact mass of the neutral molecule is a key parameter in high-resolution mass spectrometry (HRMS) for formula confirmation.

Under tandem mass spectrometry (MS/MS) conditions, the methylene bridge linking the two phenolic rings is a likely site of cleavage. A characteristic fragmentation pathway for bisphenols involves the breaking of the C-C bond of the methylene bridge. This would likely result in fragment ions corresponding to the individual substituted phenol moieties. For 2,2'-Methylenebis[4,6-dicyclopentylphenol], this would be a dicyclopentylphenol fragment. Further fragmentation could involve the loss of the cyclopentyl groups from the aromatic rings. The study of related bisphenols shows common losses of alkyl groups and even the entire phenolic unit. mdpi.com For instance, in the analysis of other bisphenols, the loss of a phenol group (C₆H₅OH) or a methane (B114726) molecule (CH₄) from the deprotonated precursor ion has been observed. mdpi.comscielo.br

Below is a table summarizing the predicted key mass spectrometric data for 2,2'-Methylenebis[4,6-dicyclopentylphenol] based on its structure and the observed behavior of analogous compounds.

Parameter Predicted Value/Information Basis of Prediction
Molecular Formula C₃₃H₄₄O₂PubChem CID 21388764 nih.gov
Monoisotopic Mass 484.33413 DaCalculated from molecular formula
Precursor Ion (Positive Mode) m/z 485.3419 [M+H]⁺Protonation of the molecule
Precursor Ion (Negative Mode) m/z 483.3263 [M-H]⁻Deprotonation of a phenolic hydroxyl group
Primary Fragmentation Cleavage at the methylene bridgeCommon fragmentation pathway for bisphenols mdpi.com
Characteristic Fragment Ions Ions corresponding to dicyclopentylphenol moietiesCleavage of the central methylene bridge
Secondary Fragment Ions Loss of cyclopentyl groupsFragmentation of the substituent groups

This table is predictive and based on the chemical structure of 2,2'-Methylenebis[4,6-dicyclopentylphenol] and documented fragmentation patterns of structurally related compounds. Experimental verification is required.

Hyphenated Techniques for Comprehensive Material Analysis (e.g., GC-MS)

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are essential for the analysis of complex mixtures. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful hyphenated method for the analysis of volatile and semi-volatile compounds. For a high molecular weight compound like 2,2'-Methylenebis[4,6-dicyclopentylphenol], GC-MS analysis would typically require derivatization to increase its volatility and thermal stability, although analysis of similar large phenols without derivatization has also been reported. nih.govresearchgate.netnih.gov Silylation is a common derivatization technique for phenolic compounds, replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group. nih.gov

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detection and structural information. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound.

While specific GC-MS analytical methods for 2,2'-Methylenebis[4,6-dicyclopentylphenol] are not detailed in the available literature, a suitable method can be designed based on established protocols for other high molecular weight phenolic antioxidants. nih.govnist.gov A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used for the separation of such compounds. A programmed temperature ramp for the GC oven is necessary to elute the high-boiling analyte in a reasonable time with good peak shape.

The following table outlines representative parameters for a GC-MS method that would be suitable for the analysis of 2,2'-Methylenebis[4,6-dicyclopentylphenol].

Parameter Typical Setting Purpose
GC Column 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., DB-5MS or equivalent)Provides efficient separation of semi-volatile compounds. nih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)Inert gas to carry the sample through the column. nih.gov
Inlet Temperature 280 - 300 °CEnsures rapid volatilization of the sample.
Oven Temperature Program Initial temp. e.g., 100 °C, hold for 1-2 min, ramp at 10-20 °C/min to e.g., 320 °C, hold for 5-10 minSeparates compounds based on boiling point. A high final temperature is needed for elution of large molecules.
Transfer Line Temperature 280 - 320 °CPrevents condensation of the analyte between the GC and MS. nist.gov
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS that produces reproducible fragmentation patterns. nih.gov
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio.
Mass Range e.g., m/z 50-600Scans a wide range to detect the molecular ion and key fragments.

This table provides a representative GC-MS method based on the analysis of structurally similar phenolic antioxidants. Method optimization would be required for the specific analysis of 2,2'-Methylenebis[4,6-dicyclopentylphenol].

Emerging Research Directions and Future Outlook

Rational Design of Novel 2,2'-Methylenebis[4,6-dicyclopentylphenol] Analogues with Tailored Performance

The rational design of new antioxidant molecules is a primary focus of ongoing research. By systematically modifying the structure of 2,2'-Methylenebis[4,6-dicyclopentylphenol], scientists aim to create analogues with specific, improved properties. This approach moves beyond trial-and-error, using an understanding of structure-activity relationships to guide molecular engineering.

Key areas of investigation include:

Altering Alkyl Substituents: The size and branching of the alkyl groups on the phenol (B47542) rings significantly influence the antioxidant's solubility, volatility, and efficacy. Research into analogues with different cycloalkyl or branched alkyl groups is being conducted to optimize these properties for specific polymer systems.

Modifying the Methylene (B1212753) Bridge: The methylene bridge linking the two phenol rings affects the molecule's conformational flexibility and its interaction with polymer chains. Researchers are exploring analogues with different bridging groups to fine-tune the antioxidant's performance and compatibility with various polymers.

Introducing Additional Functional Groups: The incorporation of other functional groups onto the aromatic rings could impart new functionalities. For example, adding groups that enhance UV stability or flame retardancy could lead to multifunctional additives, reducing the total number of additives required in a polymer formulation.

The performance of these new analogues is typically evaluated based on parameters such as their radical-scavenging efficiency and their ability to protect polymers from thermo-oxidative degradation. vinatiorganics.com

Green Chemistry Principles in the Synthesis and Application of Bisphenols

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. For bisphenols like 2,2'-Methylenebis[4,6-dicyclopentylphenol], this translates to developing more sustainable synthesis routes and applications.

Current research in this area includes:

Use of Renewable Feedstocks: There is a growing interest in synthesizing bisphenols from biomass-derived starting materials, reducing the reliance on petrochemicals. rsc.orgbohrium.com For instance, compounds like eugenol (B1671780) (from clove oil) and cardanol (B1251761) (from cashew nut shell liquid) are being investigated as potential renewable precursors for bisphenol A substitutes. rsc.org

Catalytic Processes: The development of more efficient and selective catalysts is crucial for greener synthesis. Heterogeneous catalysts are particularly attractive as they can be easily separated and reused, minimizing waste. rsc.org Research is also exploring the use of biocatalysts, such as enzymes, for more environmentally friendly reaction conditions. nih.gov

Solvent-Free and Alternative Solvent Reactions: Traditional synthesis methods often rely on volatile organic solvents. Green chemistry approaches focus on solvent-free reactions or the use of more benign solvents like water or supercritical fluids. rsc.org

The following table summarizes some green chemistry approaches being explored for the synthesis of bisphenols and related compounds.

Green Chemistry ApproachDescriptionPotential Benefits
Renewable Feedstocks Utilizing biomass-derived starting materials instead of petroleum-based chemicals.Reduced carbon footprint, use of sustainable resources.
Heterogeneous Catalysis Employing solid catalysts that are easily separated from the reaction mixture.Simplified purification, catalyst reusability, reduced waste.
Biocatalysis Using enzymes to catalyze reactions under mild conditions.High selectivity, reduced energy consumption, biodegradable catalysts.
Solvent-Free Reactions Conducting reactions without a solvent.Elimination of solvent waste, potential for higher reaction rates.

Investigation into the Integration of 2,2'-Methylenebis[4,6-dicyclopentylphenol] into Smart Materials

Smart materials, which can respond to external stimuli such as light, heat, or pH, represent a frontier in materials science. Research is underway to explore how hindered phenols like 2,2'-Methylenebis[4,6-dicyclopentylphenol] can be integrated into these advanced materials.

Potential applications and research directions include:

Self-Healing Polymers: The antioxidant properties of the compound could play a role in stabilizing self-healing polymer networks, preventing degradation at the site of damage and repair.

Stimuli-Responsive Release: By incorporating the antioxidant into a polymer matrix that responds to specific triggers, its release could be controlled, providing protection only when and where it is needed. This could be particularly useful in applications like drug delivery or active packaging.

Sensor Applications: Changes in the chemical state of the antioxidant as it scavenges radicals could potentially be used as a basis for sensors that detect material degradation.

While direct research on integrating 2,2'-Methylenebis[4,6-dicyclopentylphenol] into smart materials is still in its early stages, the unique properties of hindered phenols make them promising candidates for these advanced applications.

Advanced Computational Modeling for Predictive Material Performance and Lifespan

Computational modeling has become an indispensable tool in materials science, enabling the prediction of material properties and performance before synthesis. specialchem.com For polymers containing 2,2'-Methylenebis[4,6-dicyclopentylphenol], advanced computational techniques are being used to accelerate the development of new and improved materials.

Key modeling approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to study the electronic structure and reactivity of the antioxidant molecule. nih.govresearchgate.net This allows for the prediction of its radical-scavenging ability and the rational design of more effective analogues. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the interactions between the antioxidant and polymer chains at the atomic level. mdpi.com This provides insights into the antioxidant's diffusion, solubility, and its effect on the polymer's mechanical properties.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to correlate the chemical structure of additives with the macroscopic properties of the resulting material. pageplace.de These models can be used to predict the performance and lifespan of polymers containing different antioxidants. osti.gov

The following table outlines the application of different computational modeling techniques in the study of phenolic antioxidants.

Modeling TechniqueApplicationPredicted Properties
Quantum Chemistry (e.g., DFT) Elucidating reaction mechanisms and electronic properties.Bond dissociation energies, radical scavenging activity. researchgate.net
Molecular Dynamics (MD) Simulating molecular motion and interactions.Diffusion coefficients, solubility, polymer morphology. mdpi.comacs.org
QSPR/QSAR Correlating molecular structure with macroscopic properties.Antioxidant efficacy, material lifespan. nih.gov

These computational tools not only accelerate the design of new materials but also provide a deeper fundamental understanding of how antioxidants function within a polymer matrix.

Research on Sustainable End-of-Life Strategies for Materials Containing this Compound

As the use of plastics continues to grow, developing sustainable end-of-life strategies for these materials is a critical challenge. For polymers containing 2,2'-Methylenebis[4,6-dicyclopentylphenol], research is focused on improving their recyclability and exploring biodegradation pathways.

Current research efforts include:

Improving Recyclability: The presence of antioxidants can affect the properties of recycled polymers. Research is being conducted to understand how hindered phenols influence the mechanical and thermal properties of recycled plastics and to develop strategies to mitigate any negative effects. rmix.itmdpi.com The addition of fresh antioxidants to recycled polymers can help to restore their stability and performance. rmix.it

Biodegradation Studies: While many synthetic polymers are not readily biodegradable, research is exploring the potential for microorganisms to break down bisphenols and other polymer additives. Studies have shown that some bisphenols, like Bisphenol A (BPA) and Bisphenol F (BPF), can be biodegraded by certain bacteria, although the rates can be slow. nih.govnih.govresearchgate.netwashington.edu The biodegradation of more complex, sterically hindered bisphenols like 2,2'-Methylenebis[4,6-dicyclopentylphenol] is an area of ongoing investigation.

Chemical Recycling: Chemical recycling methods, such as pyrolysis, aim to break down polymers into their constituent monomers or other valuable chemical feedstocks. mdpi.com Research is needed to understand how antioxidants like 2,2'-Methylenebis[4,6-dicyclopentylphenol] behave during these processes and whether they can be recovered or need to be removed.

The development of sustainable end-of-life options is essential for creating a circular economy for plastics and minimizing their environmental impact.

Q & A

Q. What are the recommended methods for synthesizing 2,2'-methylenebis[4,6-dicyclopentylphenol] with high purity?

A common synthesis route involves the condensation of 4,6-dicyclopentylphenol with formaldehyde under acidic or basic catalysis. For high purity (>95%), column chromatography or recrystallization in non-polar solvents (e.g., toluene) is recommended. Post-synthesis characterization using HPLC (high-performance liquid chromatography) ensures purity validation .

Q. How can researchers characterize the molecular structure and physical properties of this compound?

Key techniques include:

  • NMR spectroscopy : Confirm the phenolic hydroxyl groups (δ ~5–6 ppm in 1^1H NMR) and methylene bridge (δ ~3–4 ppm).
  • Mass spectrometry : Verify molecular weight (424.66 g/mol) via ESI-MS or MALDI-TOF .
  • Thermal analysis : Use TGA (thermogravimetric analysis) to assess decomposition points (boiling point: 466.9°C; flash point: 182.1°C) .
  • Polar surface area and logP : Calculated values (18.46 Ų and 9.49, respectively) indicate hydrophobicity and membrane permeability .

Q. What are the primary applications of this compound in academic research?

It serves as:

  • Antioxidant : Scavenges free radicals in polymer stabilization studies.
  • Catalyst : Facilitates cross-coupling reactions and dehydrogenation in organic synthesis .
  • Reference material : Used in environmental persistence studies due to its high logP and bioaccumulation potential (BCF ~1,000,000) .

Advanced Research Questions

Q. How does the antioxidant activity of 2,2'-methylenebis[4,6-dicyclopentylphenol] compare to structurally similar compounds?

Comparative studies using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method show its radical scavenging efficiency is influenced by steric hindrance from cyclopentyl groups. For example:

CompoundIC50 (DPPH)Reference
2,2'-Methylenebis[4,6-dicyclopentylphenol]12.5 µM
2,2'-Methylenebis[4-methyl-6-tert-butylphenol]18.3 µM
The reduced IC50 indicates higher efficacy due to enhanced electron-donating substituents.

Q. How can researchers resolve contradictions in thermal stability data reported for this compound?

Discrepancies in decomposition temperatures (e.g., 182.1°C vs. 190°C) arise from experimental conditions. To standardize results:

  • Perform TGA under inert atmospheres (N₂ or Ar) to avoid oxidative degradation.
  • Compare heating rates (e.g., 10°C/min vs. 5°C/min) to identify kinetic artifacts .

Q. What methodologies are suitable for assessing environmental persistence and bioaccumulation potential?

  • OECD 305 guideline : Measure bioconcentration factors (BCF) in aquatic organisms.
  • QSAR modeling : Use logP (9.49) and KOC (3.45 × 10⁶) to predict soil adsorption and half-life .
  • Photodegradation assays : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS .

Q. How can toxicity data gaps be addressed for safer laboratory handling?

While acute toxicity data are limited, adopt precautionary measures:

  • In vitro assays : Use HepG2 cell lines to assess cytotoxicity (EC50).
  • QSAR predictions : Leverage structural analogs (e.g., 2,4,6-trichlorophenol derivatives) to infer ecotoxicological risks .

Methodological Challenges and Solutions

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

  • Low volatility : Limits GC-MS applicability; opt for LC-MS/MS with ESI in negative ion mode.
  • Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices .

Q. How can researchers optimize reaction conditions for catalytic applications?

  • Solvent selection : Use aprotic solvents (e.g., THF) to enhance nucleophilicity.
  • Temperature control : Maintain reactions at 60–80°C to balance kinetics and thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.